(1-Phenylcyclopent-3-en-1-yl)methanamine

Description

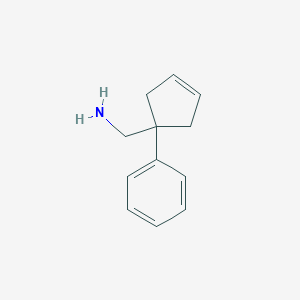

(1-Phenylcyclopent-3-en-1-yl)methanamine is a bicyclic amine characterized by a cyclopentene ring substituted with a phenyl group and a methanamine moiety. Its structure combines aromaticity (via the phenyl group) with the reactivity of an unsaturated cyclopentene ring and a primary amine.

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(1-phenylcyclopent-3-en-1-yl)methanamine |

InChI |

InChI=1S/C12H15N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7H,8-10,13H2 |

InChI Key |

CNVNEDUEMXCBNX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1(CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (1-Phenylcyclopent-3-en-1-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of cyclopent-3-en-1-ylmethanamine with phenylmagnesium bromide in the presence of a suitable catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1-Phenylcyclopent-3-en-1-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopentene ring.

Scientific Research Applications

(1-Phenylcyclopent-3-en-1-yl)methanamine has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopent-3-en-1-yl)methanamine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule . This interaction can influence various biochemical pathways, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Cyclopentane/Cyclopentene Derivatives

Key Differences :

- Ring Saturation : The cyclopentene ring in the target compound introduces unsaturation, increasing reactivity compared to saturated cyclopentane derivatives (e.g., ’s compound) .

- Substituent Effects : The phenyl group enhances aromatic interactions, while methoxy or carbonyl groups (in analogs) modify solubility and target specificity .

Phenyl-Substituted Cyclic Amines

| Compound Name | Key Structural Features | Biological/Chemical Properties | Reference |

|---|---|---|---|

| Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride | Phenyl + alkyne, amine group | Triple bond increases rigidity; potential in kinase inhibition | |

| (1-(3-Fluorophenyl)cyclobutyl)methanamine | Fluorophenyl + cyclobutane | Fluorination improves metabolic stability; antidepressant potential | |

| (1-Phenylcyclopropyl)methanamine | Cyclopropane + phenyl, amine | High ring strain increases reactivity; possible neuroactive effects |

Key Differences :

- Ring Size : Smaller rings (e.g., cyclopropane in ) exhibit higher strain and reactivity, whereas cyclopentene balances stability and reactivity .

- Functional Groups: Fluorination () or alkyne incorporation () alters electronic properties and binding affinities compared to the non-fluorinated phenyl group in the target compound .

Amine-Functionalized Bicyclic Compounds

Key Differences :

- Bicyclic Frameworks : The bicyclo[1.1.1]pentane in offers distinct spatial geometry, whereas the cyclopentene in the target compound provides planar unsaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.